4-Chloro-2,5-dimethoxybenzonitrile
Overview
Description
4-Chloro-2,5-dimethoxybenzonitrile (CDBN) is a benzene derivative used extensively in scientific research. It has a molecular formula of C9H8ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a nitrile group, and two methoxy groups . The average mass is 197.618 Da and the monoisotopic mass is 197.024353 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.62 g/mol . Other physical and chemical properties are not detailed in the search results.Relevant Papers The search results included a paper on the solubility of 4-Chloro-2,5-dimethoxynitrobenzene, a compound related to this compound . This paper could provide useful insights into the properties and behavior of this compound.
Scientific Research Applications
Pharmacological Studies
4-Chloro-2,5-dimethoxybenzonitrile derivatives, such as 25CN-NBOH, have been reported as potent and selective serotonin 2A receptor (5-HT2AR) agonists. These compounds are extensively used in various in vitro, ex vivo, and in vivo studies due to their high selectivity for 5-HT2AR. They serve as valuable pharmacological tools for exploring 5-HT2AR signaling in animal models, contributing significantly to understanding serotonin receptor functions and potential therapeutic applications (Rørsted et al., 2021).
Photochemical Research
The photochemistry of substituted 4-halogenophenols, including compounds like 5-chloro-2-hydroxybenzonitrile, has been studied using transient absorption spectroscopy and product analysis. These studies help in understanding the photochemical behavior and reactivity of these compounds, which can have implications in various chemical processes (Bonnichon et al., 1999).
Chemical Synthesis
Research on the synthesis of this compound derivatives, such as improved and scalable synthesis methods for 25CN-NBOH, has been documented. These advancements make these compounds more accessible for scientific research, enabling further exploration of their potential applications (Kristensen et al., 2021).
Vibrational Analysis
Vibrational analysis of related compounds, such as 4-chloro-3-nitrobenzonitrile, has been conducted using quantum chemical calculations. These studies provide insights into the molecular structure, helping in the identification and development of novel materials and chemicals (Sert et al., 2013).
Mechanism of Action
Mode of Action
The mode of action of 4-Chloro-2,5-dimethoxybenzonitrile would depend on its specific targets. Generally, benzonitriles can interact with their targets through various types of chemical reactions, including nucleophilic substitution and oxidation .
Pharmacokinetics
The presence of the nitrile group could potentially influence its pharmacokinetic properties, as nitriles are often metabolized in the body to produce other compounds .
Properties
IUPAC Name |
4-chloro-2,5-dimethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWPOBVDQKRCAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352652 | |
Record name | 4-chloro-2,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58543-89-8 | |
Record name | 4-chloro-2,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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